Nifurmazole

Description

Historical Academic Trajectories of Nitrofuran Compounds

The journey of nitrofuran compounds in the realm of medicinal chemistry is a notable one. These synthetic molecules, defined by a furan (B31954) ring bearing a nitro group, emerged as significant therapeutic agents in the mid-20th century. wikipedia.orgslideshare.net The initial wave of antibiotic discovery, often hailed as the "golden era," saw the introduction of numerous classes of antibiotics between the 1950s and 1970s. nih.gov Nitrofurans carved out a niche as broad-spectrum antibacterial agents, effective against a range of Gram-positive and Gram-negative bacteria. mdpi.com Their mechanism of action, which involves the reduction of the nitro group to generate reactive intermediates that damage microbial DNA and other cellular components, set them apart from many other antibiotics. mdpi.commdpi.com

Early research into nitrofurans, such as the work by Asnis et al. in the 1950s, indicated that their antimicrobial effect was dependent on the enzymatic reduction of the nitrofuran compound by the target bacteria. nih.gov This foundational understanding that nitrofurans are prodrugs, requiring activation to exert their therapeutic effect, has been a cornerstone of subsequent research. mdpi.comnih.gov Over the years, various nitrofuran derivatives were synthesized and investigated for a wide array of applications, including the treatment of urinary tract infections, gastrointestinal infections, and topical infections. wikipedia.orgmdpi.com

Nifurmazole’s Classification as a Nitrofuran Derivative

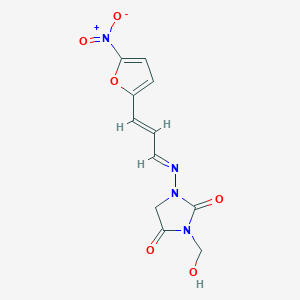

This compound is chemically identified as 3-(hydroxymethyl)-1-((3-(5-nitro-2-furyl)allylidene)amino)hydantoin. ncats.io Its structure firmly places it within the nitrofuran class of compounds due to the presence of the characteristic 5-nitrofuran ring. wikipedia.orgncats.io This structural feature is the key determinant of its biological activity, which is shared with other members of the nitrofuran family. mdpi.com The World Health Organization's International Nonproprietary Names (INN) system includes this compound under the "-fur-" stem, which denotes nitrofuran derivatives. who.int

This compound has been investigated for its activity against both bacteria and parasites. ncats.io It was notably used for controlling Salmonella choleraesuis in swine. ncats.ioncats.io Furthermore, research has demonstrated its activity against various trypanosome species, including Trypanosoma equiperdum, Schizotrypanum cruzi (the causative agent of Chagas disease), and Trypanosoma gambiense. ncats.io

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H10N4O6 |

| Molecular Weight | 294.22 g/mol |

| Melting Point | 196.5°C |

| InChIKey | IKQHXERIXMQWQK-LYTCUFGASA-N |

| SMILES | OCN1C(=O)CN(N=C/C=C/c2ccc(o2)N+[O-])C1=O |

Data sourced from multiple reputable chemical databases. ncats.iochemicalbook.comnih.gov

Evolution of Research Paradigms for Antimicrobial and Antiparasitic Agents

The landscape of antimicrobial and antiparasitic drug discovery has undergone significant shifts over the decades. The initial paradigm, which led to the discovery of foundational antibiotics like penicillin and sulfonamides, was largely based on systematic screening of compounds. clinicalcorrelations.org This "golden era" of antibiotic discovery, however, was followed by a period of decline in the discovery of new antibiotic classes. nih.govclinicalcorrelations.org

In recent years, the escalating threat of antimicrobial resistance has necessitated a paradigm shift in research and development. mdpi.comfuturumcareers.com The focus has moved beyond simply discovering new chemical entities to exploring novel therapeutic strategies. nih.gov This includes targeting virulence factors rather than microbial growth, developing therapies that modulate the host immune response, and exploring the potential of bacteriophages and antimicrobial peptides. nih.govclinicalcorrelations.org

For antiparasitic drug discovery, the challenges have been compounded by the complexity of parasitic organisms and the fact that many parasitic diseases are considered "neglected tropical diseases." nih.govnih.gov The traditional approach often relied on empirical screening. However, modern research is increasingly leveraging our growing understanding of parasite biology to design more targeted therapies. nih.gov This includes inhibiting parasite-specific enzymes or metabolic pathways. nih.govdrugbank.com The development of new antiparasitic agents often involves modifying existing drug scaffolds to enhance efficacy and overcome resistance. mdpi.com The exploration of bioactive molecules from natural sources and those produced during inter- and intraspecific competition among microbes are also emerging as promising avenues for novel antiparasitic drug discovery. nih.gov

Structure

3D Structure

Properties

CAS No. |

18857-59-5 |

|---|---|

Molecular Formula |

C11H10N4O6 |

Molecular Weight |

294.22 g/mol |

IUPAC Name |

3-(hydroxymethyl)-1-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C11H10N4O6/c16-7-13-9(17)6-14(11(13)18)12-5-1-2-8-3-4-10(21-8)15(19)20/h1-5,16H,6-7H2/b2-1+,12-5+ |

InChI Key |

IKQHXERIXMQWQK-LYTCUFGASA-N |

SMILES |

C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |

Isomeric SMILES |

C1C(=O)N(C(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])CO |

Canonical SMILES |

C1C(=O)N(C(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])CO |

Synonyms |

nifurmazole |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Nifurmazole S Action

Elucidation of Red-Ox Biotransformation Pathways

The mode of action for Nifurmazole and related 5-nitrofuran analogues is fundamentally based on reductive-oxidative (red-ox) biotransformation. ncats.ionih.gov The parent compound itself is not the active agent; it requires intracellular enzymatic reduction to generate the molecules responsible for its therapeutic effect. nih.gov

The activation of this compound is catalyzed by a class of enzymes known as nitroreductases (NTRs). nih.gov These enzymes are found in various pathogenic organisms, including bacteria and protozoa. NTRs facilitate the reduction of the nitro group on the 5-nitro-2-furyl moiety, which is the key step in converting the this compound prodrug into its active form. nih.gov This process is considered the basis for the compound's selective toxicity, as the activating enzymes are either absent or significantly different in mammalian host cells.

Nitroreductases are broadly categorized into two types, based on their sensitivity to oxygen and the nature of the reduction reaction they catalyze. The activation of nitrofurans is primarily mediated by Type I nitroreductases, which are oxygen-insensitive flavoproteins. These enzymes typically use NADH or NADPH as a source of reducing equivalents to carry out a two-electron reduction of the nitro group. drugbank.com This enzymatic action is crucial for initiating the cytotoxicity of the compound. nih.gov

Table 1: Key Enzymes in 5-Nitrofuran Bioactivation

| Enzyme Family | Type | Cofactor | Role in this compound Action |

| Nitroreductases (NTRs) | Type I | NADH/NADPH | Catalyzes the initial reduction of the 5-nitro group, activating the prodrug. |

The enzymatic reduction of this compound's nitro group leads to the formation of a series of highly reactive and unstable intermediates. nih.gov The primary product of this bioactivation is a hydroxylamino derivative. nih.gov This intermediate is a potent electrophile and is believed to be a key mediator of the compound's cytotoxic effects.

Beyond the hydroxylamino group, the metabolic cascade can produce other reactive species. While the precise intermediates for this compound are not fully elucidated, studies of related nitrofurans like Nifurtimox (B1683997) have shown that the reduction process can lead to the formation of reactive nitrogen species, including nitric oxide, and ultimately result in the creation of toxic metabolites such as unsaturated open-chain nitriles. drugbank.com These reactive molecules can interact with and damage a wide array of cellular macromolecules.

Table 2: Potential Reactive Intermediates from this compound Activation

| Intermediate Class | Specific Example | Presumed Role |

| Nitro Anion Radical | R-NO₂⁻ | Product of one-electron reduction; can lead to oxidative stress. |

| Hydroxylamino Derivative | R-NHOH | Key cytotoxic intermediate from two-electron reduction; highly reactive. nih.gov |

| Reactive Nitrogen Species | Nitric Oxide (NO) | Can be released during reduction, contributing to cellular stress. nih.gov |

Gene Expression Modulation by Nitrofuran Derivatives

This compound belongs to the nitrofuran class of synthetic antibiotics. The antimicrobial action of this class is not direct but relies on the intracellular reduction of the nitrofuran molecule by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates. fda.gov These intermediates are capable of targeting a multitude of cellular processes, leading to a broad modulation of gene expression.

The primary mechanism involves the inhibition of vital biochemical pathways essential for bacterial survival. The reactive metabolites of nitrofurans can inactivate or alter bacterial ribosomal proteins and other macromolecules. fda.gov This interference disrupts the synthesis of DNA, RNA, and proteins, which are fundamental processes of gene expression. drugbank.com Furthermore, these intermediates can inhibit the citric acid cycle, affecting aerobic energy metabolism. drugbank.com By acting on numerous targets simultaneously, nitrofurans present a multifaceted attack on bacterial gene expression and cellular function, which may contribute to the low incidence of bacterial resistance development. drugbank.com At lower concentrations, some nitrofuran derivatives have been observed to specifically inhibit the synthesis of inducible enzymes, suggesting a targeted effect on the translation of certain messenger RNAs (mRNAs). nih.gov This indicates a selective translational control mechanism, where these compounds can discriminate between different classes of mRNA. nih.gov

Transcriptomic Responses in Target Cells

Transcriptomic analysis, such as RNA-sequencing (RNA-seq), provides a detailed snapshot of the changes in gene expression within a cell upon exposure to a substance. Studies on nitrofuran derivatives, such as furazolidone (B1674277), have elucidated the specific transcriptional responses in target bacterial cells.

In Pseudomonas aeruginosa, a notable pathogen, exposure to furazolidone resulted in a significant alteration of the transcriptome. A study identified 465 up-regulated genes and 107 down-regulated genes in P. aeruginosa PAO1 cultured with furazolidone. frontiersin.org A key finding was the significant suppression of genes related to the quorum-sensing (QS) system. frontiersin.org The QS system is a cell-to-cell communication mechanism that regulates the expression of virulence factors. By down-regulating QS-related genes, furazolidone can effectively inhibit the virulence of P. aeruginosa. frontiersin.org However, the same study also noted an up-regulation of genes associated with flagellar assembly and chemotaxis. frontiersin.org

Table 1: Transcriptomic Response of P. aeruginosa PAO1 to Furazolidone| Gene Regulation | Number of Genes | Affected Pathways/Processes |

|---|---|---|

| Up-regulated | 465 | Flagellar assembly, Chemotaxis |

| Down-regulated | 107 | Quorum-sensing system, Virulence factors |

In another study using the model bacterium Escherichia coli, transcriptomic analysis revealed that furazolidone treatment led to extensive and distinct changes in the gene expression profile. drugbank.com The study identified over 1,200 differentially expressed genes (DEGs) in response to furazolidone. drugbank.com The transcriptional changes indicated that furazolidone induces several cellular stress responses. Key among these was the significant upregulation of genes involved in the SOS response, which is a global response to DNA damage. drugbank.commendeley.com This finding is consistent with the known DNA-damaging effects of nitrofuran intermediates. nih.gov Furthermore, the gene expression profile suggested a state of iron starvation, decreased cellular respiration and metabolism, and translational stress. mendeley.commdpi.com

Table 2: Key Transcriptional Responses in E. coli to Furazolidone Exposure| Cellular Response | Gene Expression Change | Key Affected Genes/Pathways |

|---|---|---|

| DNA Damage | Upregulation | SOS response genes |

| Metal Homeostasis | Dysregulation | Genes related to iron starvation |

| Metabolism | Downregulation | Genes involved in cellular respiration |

| Protein Synthesis | Dysregulation | Genes indicative of translational stress |

Epigenetic Regulation in the Context of Nitrofuran Exposure

Based on a comprehensive review of available scientific literature, there is currently no direct evidence describing the role of this compound or other nitrofuran derivatives in inducing epigenetic modifications, such as DNA methylation or histone modifications, in target cells. While the broader field of antimicrobial resistance acknowledges that epigenetic changes can play a role in the development of adaptive resistance to some antibiotics, specific research linking these mechanisms to nitrofuran exposure is not available at this time. frontiersin.orgmdpi.com Therefore, this subsection cannot be elaborated upon with specific research findings.

Preclinical Biological Efficacy Studies of Nifurmazole

In Vitro Efficacy Assessments Against Microbial and Parasitic Isolates

In vitro studies are fundamental in characterizing the antimicrobial and antiparasitic spectrum of a compound. For Nifurmazole, these assessments have involved determining its direct activity against various microbial and parasitic isolates, as well as its efficacy within specific cell culture models that mimic the intracellular environment where some pathogens reside.

Antibacterial Spectrum and Potency

Data on the specific antibacterial spectrum and potency of this compound, including minimum inhibitory concentration (MIC) values against a broad range of Gram-positive and Gram-negative bacteria, is not extensively available in the public domain. However, the broader class of nitrofurans, to which this compound belongs, is known for its antibacterial properties. For instance, other nitrofurans have demonstrated activity against bacteria commonly associated with urinary tract infections.

It is important to note that the absence of specific public data for this compound's antibacterial activity does not denote a lack of efficacy, but rather a gap in readily accessible research findings. Further targeted studies would be necessary to fully elucidate its antibacterial profile.

Antiparasitic Efficacy against Protozoan Species

This compound's antiparasitic activity has been more extensively studied, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have demonstrated the compound's ability to inhibit the growth of different developmental stages of the parasite.

Research on the closely related compound Nifurtimox (B1683997) provides valuable insights that may be indicative of this compound's potential. Studies have shown that Nifurtimox exhibits significant in vitro activity against the epimastigote, trypomastigote, and amastigote forms of T. cruzi. The 50% inhibitory concentration (IC50) values for Nifurtimox against these stages have been reported to be in the low micromolar range. For instance, one study found the IC50 of Nifurtimox to be 2.46 ± 2.25 µM for epimastigotes, 3.60 ± 2.67 µM for trypomastigotes, and 2.62 ± 1.22 µM for amastigotes nih.gov. Another study reported an IC50 value for free Nifurtimox against the amastigote form of the Y strain of T. cruzi as 0.72 ± 0.15 µM mdpi.com. The IC50 values can vary depending on the T. cruzi strain, with some studies showing a wide range of susceptibility researchgate.net.

While comprehensive data for this compound against other protozoan species such as Leishmania and Giardia lamblia is limited in the available literature, the known efficacy of nitrofurans against various protozoa suggests that this is a plausible area for further investigation.

| Parasite Species | Parasite Stage | Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| Trypanosoma cruzi | Epimastigotes | Nifurtimox | 2.46 ± 2.25 | nih.gov |

| Trypanosoma cruzi | Trypomastigotes | Nifurtimox | 3.60 ± 2.67 | nih.gov |

| Trypanosoma cruzi | Amastigotes | Nifurtimox | 2.62 ± 1.22 | nih.gov |

| Trypanosoma cruzi (Y strain) | Amastigotes | Nifurtimox | 0.72 ± 0.15 | mdpi.com |

Evaluation in Specific Cell Culture Models

To assess the efficacy of compounds against intracellular pathogens, specific cell culture models are employed. For T. cruzi, which replicates within host cells as amastigotes, macrophage and other mammalian cell lines are commonly used.

In these models, host cells are infected with trypomastigotes, which then transform into intracellular amastigotes. The ability of a compound to reduce the number of intracellular parasites is a key measure of its potential therapeutic value. Studies involving Nifurtimox have utilized various cell lines, including Vero cells and H9c2 cells, to determine its activity against intracellular amastigotes mdpi.comnih.gov. The evaluation in these models involves incubating the infected cells with different concentrations of the drug and then quantifying the reduction in the parasite load, often by microscopic counting or using reporter gene assays mdpi.comnih.gov. The selectivity of the compound is also assessed by comparing its toxicity to the host cells with its activity against the parasite mdpi.com.

In Vivo Preclinical Models for Efficacy Evaluation

Following promising in vitro results, the efficacy of a drug candidate is evaluated in animal models of disease. These in vivo studies are critical for understanding how the drug behaves in a complex biological system and for providing evidence of its potential clinical utility.

Experimental Animal Models for Infection Studies

Murine models are the most frequently used for in vivo evaluation of anti-Chagas disease drug candidates. Mice are typically infected with a virulent strain of T. cruzi, and the efficacy of the treatment is assessed by monitoring parasitemia (the number of parasites in the blood), survival rates, and parasite burden in various tissues.

Acute and chronic models of Chagas disease have been established in mice to mimic the different phases of the human disease. In the acute model, treatment is initiated shortly after infection, and the primary endpoints are the reduction of parasitemia and prevention of mortality mdpi.comnih.gov. For the chronic phase, treatment is delayed, and efficacy is often determined by the ability to eliminate parasites from tissues, which can be assessed by methods such as PCR or xenodiagnosis after a period of immunosuppression to reveal any persistent infection nih.gov.

Comparative Efficacy with Reference Compounds

In preclinical in vivo studies, the efficacy of a new compound is often compared to that of a standard-of-care drug, known as a reference compound. For Chagas disease, the reference drug is typically Benznidazole (B1666585).

Numerous studies have compared the in vivo efficacy of Nifurtimox and Benznidazole in murine models of T. cruzi infection. These studies have shown that both drugs can effectively suppress parasitemia during the acute phase of the infection mdpi.comnih.gov. However, the curative efficacy, particularly in the chronic phase, can vary depending on the T. cruzi strain, the mouse strain, and the treatment regimen used nih.gov. Some studies have indicated that combination therapies may offer improved outcomes.

A controlled clinical trial in humans with chronic Chagas' disease showed that after one year of treatment, the Benznidazole group had a 1.8% rate of positive xenodiagnoses, while the Nifurtimox group had a 9.6% rate, compared to 34.3% in the placebo group, indicating a higher parasitological cure rate for Benznidazole in that study nih.gov. It is important to note that direct comparative in vivo efficacy data for this compound against reference compounds is not as readily available as for Nifurtimox.

| Animal Model | Infection Phase | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Murine Model (T. cruzi) | Acute | Nifurtimox | Suppression of parasitemia and prevention of mortality. | mdpi.comnih.gov |

| Murine Model (T. cruzi) | Acute | Benznidazole | Suppression of parasitemia. | nih.gov |

| Human Clinical Trial (Chronic) | Chronic | Nifurtimox | 9.6% positive xenodiagnoses post-treatment. | nih.gov |

| Human Clinical Trial (Chronic) | Chronic | Benznidazole | 1.8% positive xenodiagnoses post-treatment. | nih.gov |

Dose-Response Characterization in Preclinical Settings

Comprehensive searches for preclinical studies detailing the dose-response characterization of the specific chemical compound "this compound" did not yield any direct research findings or data. The available scientific literature extensively covers a related nitrofuran compound, Nifurtimox, particularly in the context of its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. However, specific dose-response data for a compound explicitly named "this compound" remains unavailable in the reviewed preclinical research.

It is possible that "this compound" may be a less common synonym, a related but distinct compound, or a potential misspelling of Nifurtimox, which has a more substantial body of published preclinical efficacy data. Research on Nifurtimox has established its dose-dependent activity against various stages of T. cruzi in both in vitro and in vivo models. These studies typically report metrics such as the half-maximal inhibitory concentration (IC50) in cell-based assays and the reduction of parasitemia or tissue parasite burden at different dosing regimens in animal models.

Without specific preclinical data for "this compound," a detailed analysis of its dose-response characteristics, including the generation of data tables and a summary of research findings as requested, cannot be provided at this time. Further clarification on the specific identity of "this compound" or the availability of dedicated research on this compound would be necessary to fulfill the detailed requirements of this section.

Mechanisms of Resistance to Nitrofuran Compounds

Biochemical and Genetic Basis of Resistance

The primary ways in which pathogens develop resistance to nitrofurans involve alterations in the enzymes that activate the drug, changes in cell permeability, and modifications of the drug's molecular targets.

The activation of nitrofuran drugs is a critical step for their antimicrobial activity. This process is mediated by nitroreductases, which are enzymes that reduce the nitro group of the compound to cytotoxic derivatives. Consequently, alterations in the genes encoding these enzymes are a primary mechanism of resistance.

Mutations in nitroreductase genes can lead to the production of enzymes with reduced affinity for the nitrofuran substrate or can result in non-functional proteins. For instance, in various bacteria, mutations in the nfsA and nfsB genes, which encode oxygen-insensitive nitroreductases, are commonly associated with nitrofuran resistance. Studies on Trichomonas vaginalis have identified mutations in ntr4 and ntr6 genes that are linked to metronidazole (B1676534) resistance, a related nitroimidazole drug. cas.cz These mutations can include point mutations that alter key amino acids or result in premature stop codons, leading to truncated, inactive enzymes. cas.cz The loss of functional nitroreductases means that the pathogen can no longer effectively convert the prodrug into its active, toxic form, thereby rendering the compound ineffective.

Table 1: Examples of Nitroreductase Gene Alterations Conferring Resistance

| Organism | Gene(s) | Type of Alteration | Consequence |

| Escherichia coli | nfsA, nfsB | Point mutations, deletions | Reduced or abolished nitroreductase activity |

| Helicobacter pylori | rdxA, frxA | Inactivating mutations | High-level metronidazole resistance |

| Trichomonas vaginalis | ntr4, ntr6 | Point mutations, stop codons | Decreased binding affinity to the drug |

| Bacteroides fragilis | nim genes | Presence of genes | Reduction of nitroimidazole to non-toxic form |

It is important to note that the presence of a resistance-associated gene does not always directly correlate with a resistant phenotype. nih.gov The level of resistance can be influenced by the specific mutation and the genetic background of the organism.

Another significant mechanism of resistance involves reducing the intracellular concentration of the antimicrobial agent. nih.govresearchgate.net This is primarily achieved through the action of efflux pumps and modifications to the cell membrane that decrease permeability.

Efflux pumps are transport proteins that actively extrude a wide range of compounds, including antibiotics, from the bacterial cell. nih.govjournalagent.com Overexpression of these pumps can lead to multidrug resistance (MDR). journalagent.comhksmp.com Several families of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the resistance-nodulation-division (RND) family, and the small multidrug resistance (SMR) family. researchgate.net In Gram-negative bacteria, the RND family is particularly effective in conferring resistance. nih.gov By actively pumping the nitrofuran compound out of the cell, these systems prevent it from reaching a high enough concentration to exert its toxic effects. mdpi.com

In addition to efflux pumps, alterations in cell membrane permeability can also contribute to resistance. nih.gov Changes in the composition of the bacterial cell wall or outer membrane can restrict the entry of nitrofuran compounds, thereby protecting the cell.

Once inside the cell and activated, nitrofuran derivatives exert their antimicrobial effect by damaging cellular components, including DNA and ribosomes. Resistance can arise from mutations or modifications at these target sites, which prevent the drug from binding and causing damage. nih.govmdpi.com

Mutations in genes that code for ribosomal proteins or ribosomal RNA (rRNA) can alter the structure of the ribosome, reducing its affinity for the activated nitrofuran. nih.gov Similarly, mutations in genes involved in DNA repair pathways can enhance the cell's ability to repair the damage caused by the drug. While less common for nitrofurans compared to other antibiotics, target site modification remains a potential mechanism of resistance. For many antibiotics, target site mutations are a primary mode of resistance, such as mutations in the gyrA and parC genes that confer resistance to fluoroquinolones. mdpi.com

Evolutionary Biology of Resistance Development

The emergence and spread of resistance are driven by evolutionary processes. Understanding these processes is crucial for developing strategies to combat antimicrobial resistance.

Microbial and parasitic populations exhibit remarkable adaptability when faced with the selective pressure of antimicrobial agents. nih.gov The development of resistance is often a stepwise process, involving the accumulation of multiple mutations. nih.gov Initially, low-level resistance may emerge through mutations that confer a small survival advantage. nih.gov Continuous exposure to the antimicrobial agent then selects for strains with higher levels of resistance, often through the acquisition of additional mutations or resistance genes.

This adaptation can involve a trade-off, where the acquisition of resistance comes at a fitness cost in the absence of the drug. plos.org However, compensatory mutations can arise that mitigate this cost, allowing the resistant strain to persist even when the selective pressure is removed.

The acquisition and spread of resistance genes are often facilitated by mobile genetic elements (MGEs), such as plasmids, transposons, and integrons. nih.gov These elements can move within and between bacterial genomes, leading to the rapid dissemination of resistance determinants. Genomic rearrangements, such as gene duplications and amplifications, can also contribute to resistance. For instance, an increase in the copy number of a gene encoding an efflux pump can lead to higher levels of resistance. The analysis of genomic regions can reveal haplotypes associated with specific phenotypes, providing insights into the genetic basis of traits like drug resistance. frontiersin.org The use of whole-genome sequencing has become a powerful tool for tracking the global spread of antimicrobial resistance and identifying the genetic basis of resistance phenotypes. frontiersin.orgnih.gov

Cross-Resistance Patterns within the Nitrofuran Class and Beyond

Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to other, often structurally related, compounds. nih.gov This phenomenon is a significant concern in the clinical use of antibiotics as it can severely limit therapeutic options. Within the nitrofuran class of antibiotics, a high degree of cross-resistance is generally expected due to their similar chemical structures and shared mechanisms of action. However, the extent of this cross-resistance can vary between specific compounds and microbial species.

Cross-Resistance within the Nitrofuran Class

Studies have demonstrated the occurrence of cross-resistance among different nitrofuran derivatives. mdpi.comnih.gov The primary mechanism of action for nitrofurans involves their reduction by bacterial nitroreductases into reactive intermediates that damage cellular components. la.gov Consequently, a mutation in the genes encoding these nitroreductases, which confers resistance to one nitrofuran, is likely to confer resistance to other nitrofurans that are activated by the same enzymes.

A study on uropathogenic Escherichia coli investigated the cross-resistance between nitrofurantoin (B1679001) and furazidin. The results indicated a strong positive correlation between the minimum inhibitory concentrations (MICs) of the two drugs, suggesting that strains resistant to nitrofurantoin are also likely to be resistant to furazidin. mdpi.comnih.gov

The table below, derived from a study on E. coli isolates, illustrates the comparative MIC values for nitrofurantoin and furazidin, demonstrating the principle of cross-resistance within the nitrofuran class.

| Organism | Compound | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | Nitrofurantoin | 16 | 128 |

| Furazidin | 8 | 64 | |

| Data sourced from a study on uropathogenic E. coli isolates. mdpi.com | |||

| Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of the tested isolates, respectively. |

While specific data for nifurmazole is unavailable, the observed cross-resistance between nitrofurantoin and furazidin suggests a similar pattern could be anticipated with other nitrofurans, including this compound, particularly if the mechanism of resistance involves altered nitroreductase activity.

Cross-Resistance Beyond the Nitrofuran Class

The development of resistance to nitrofurans does not typically result in cross-resistance to other classes of antimicrobial agents. la.gov This is because the mechanism of action of nitrofurans is distinct from that of many other antibiotic classes, such as beta-lactams, quinolones, or aminoglycosides.

However, some instances of co-resistance have been reported. Co-resistance is the phenomenon where a bacterial isolate is resistant to multiple, unrelated antibiotics due to separate resistance mechanisms present in the same strain. For example, a study on nitrofurantoin-resistant E. coli and Klebsiella species found co-existing resistance to other commonly used antimicrobials. nih.gov

The following table presents data on the co-existing resistance patterns in nitrofurantoin-resistant isolates.

| Organism | Nitrofurantoin-Resistant Isolates (n) | Co-resistance to Ampicillin (%) | Co-resistance to Cefazolin (%) | Co-resistance to Fluoroquinolones (%) |

| Escherichia coli | 26 | 92.30 | 88.46 | 65.38 |

| Klebsiella sp. | 58 | 94.82 | 74.13 | 53.44 |

| Data from a study on Gram-negative urinary isolates. nih.gov |

In the context of parasitic infections, studies on the trypanocidal nitroheterocyclic drugs nifurtimox (B1683997) and benznidazole (B1666585) have shown significant cross-resistance. nih.govnih.gov Research on Trypanosoma cruzi demonstrated that resistance to nifurtimox, another nitrofuran derivative, conferred cross-resistance to benznidazole and other nitroheterocyclic compounds. nih.gov This cross-resistance was linked to the downregulation of a type I nitroreductase responsible for activating these drugs. nih.govnih.gov

While these findings are in the field of parasitology, they underscore the principle that shared activation pathways are a key determinant of cross-resistance among nitro-compounds.

Structure Activity Relationship Sar and Analogue Design Research

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. nih.gov The analysis of nitrofuran compounds, including Nifurmazole, has led to the identification of key pharmacophoric elements crucial for their biological effects. ontosight.aiaimspress.com

The foundational scaffold of this compound and related compounds consists of a furan (B31954) ring bearing a nitro group, typically at the 5-position. nih.gov Research consistently demonstrates that these two moieties are indispensable for the biological activity of this class of compounds. nih.govaimspress.com The 5-nitrofuran moiety is considered the active component, which can be activated through biological reduction of the nitro group. nih.gov

The presence of the nitro group is critical; its chemical reduction to hydroxylamine (B1172632) or amine derivatives can diminish or abolish activity. encyclopedia.pub This group's strong electron-withdrawing nature and redox properties are central to the mechanism of action of nitroaromatic compounds. encyclopedia.pub Similarly, the furan ring itself serves as the fundamental skeleton. nih.gov Quantitative structure-activity relationship (QSAR) studies on numerous nitrofuran derivatives have confirmed that a furan ring substituted with a nitro group is a primary requirement for antitubercular activity. aimspress.com The combination of these elements forms a potent pharmacophore that triggers redox reactions within cells, leading to toxicity in microorganisms. ontosight.ai

While the 5-nitrofuran core is essential, substituents attached to this scaffold significantly modulate the activity profiles. nih.gov The nature and position of these substituents can affect the compound's potency, selectivity, and physicochemical properties. uni-heidelberg.delibretexts.orglumenlearning.com

The design of the molecular periphery around the nitrofuran core can control antimicrobial selectivity. ontosight.ai For instance, in a broad QSAR analysis of nitrofuran analogues, certain structural fragments were found to negatively influence activity. aimspress.com The study suggested that for improved antitubercular activity, the number of double bonds and the presence of fragments like thiazole, morpholine, and thiophene (B33073) should be minimized. aimspress.com Conversely, other descriptors, such as Kier-Hall electrotopological states (Ss), were shown to have a positive influence on activity. aimspress.com The introduction of a sulfur atom at the polar end of some related families of compounds has been associated with high inhibitory values against certain parasites. nih.gov

The table below summarizes the influence of certain structural characteristics on the antitubercular activity of nitrofuran analogues based on a QSAR study.

| Structural Feature / Descriptor | Influence on Activity | Reference |

| Furan Ring with Nitro Group | Essential (Positive) | aimspress.com |

| Number of Double Bonds | Negative (Minimize) | aimspress.com |

| Thiazole Fragment | Negative (Minimize) | aimspress.com |

| Morpholine Fragment | Negative (Minimize) | aimspress.com |

| Thiophene Fragment | Negative (Minimize) | aimspress.com |

| Kier-Hall Electrotopological States (Ss) | Positive | aimspress.com |

| Topological Descriptor T(O...S) | Favorable (Minimize Gap) | aimspress.com |

Computational Approaches in SAR Studies

Computational chemistry offers powerful tools for investigating SAR, providing insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.comyukiozaki.com These approaches can predict molecular interactions and electronic properties, guiding the design of more effective analogues. ui.ac.id

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme, to form a stable complex. jscimedcentral.comuns.ac.id This method assesses the binding affinity, which indicates the strength of the interaction between the ligand and its receptor. uns.ac.idresearchgate.net A lower binding energy generally corresponds to a higher binding affinity. researchgate.net

In the context of nitrofuran derivatives, molecular docking has been employed to identify potential biological targets and understand binding modes. aimspress.com For example, docking studies have shown that certain nitrofuran analogues possess a good binding affinity for nitroreductase, an enzyme crucial for the activation of these compounds. aimspress.com The analysis involves placing the ligand (e.g., a this compound analogue) into the binding site of a target protein and calculating a score that estimates the binding free energy. mdpi.comjscimedcentral.com This process helps in screening large libraries of virtual compounds and prioritizing them for synthesis and further testing. jscimedcentral.com

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), provide detailed information about a molecule's electronic structure. ktu.ltniscpr.res.inmdpi.com These investigations can determine various quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (EHOMO-ELUMO), dipole moment, and charge distribution. ktu.ltniscpr.res.in

These parameters are correlated with the molecule's reactivity and biological activity. ktu.lt For example, the HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ktu.lt A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. ktu.lt Such studies are instrumental in understanding the electronic properties that drive the biological action of nitroaromatic compounds and can guide the modification of electronic structures to enhance desired activities. yukiozaki.comuni-heidelberg.de

The table below lists key parameters obtained from quantum chemical investigations and their general implications for molecular activity.

| Quantum Chemical Parameter | General Implication for Reactivity/Activity | Reference |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to electron-donating capability. | ktu.lt |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to electron-accepting capability. | ktu.lt |

| Energy Gap (ELUMO - EHOMO) | A smaller gap often correlates with higher chemical reactivity. | ktu.lt |

| Dipole Moment | Influences polarity and intermolecular interactions. | niscpr.res.in |

| ΔN (Number of Electrons Transferred) | Indicates the tendency of a molecule to donate electrons to a receptor. | ktu.lt |

Design and Synthesis of this compound Analogues and Derivatives

The insights gained from SAR and computational studies form the basis for the rational design and synthesis of new analogues. rsc.org The goal is to create novel molecules with improved activity, better selectivity, or other desirable properties compared to the parent compound. The synthesis of analogues involves modifying the lead structure, in this case, this compound or the broader 5-nitrofuran scaffold. nih.govnih.gov

The chemical literature describes the synthesis of a wide array of 5-nitrofuran derivatives. nih.gov These include compounds where the substituent attached to the furan ring is systematically varied to explore its impact on biological activity. Examples of such derivatives include nifurthiazole, nifurtoinol, and nifurtimox (B1683997), among many others. nih.govscribd.com Strategies like diverted total synthesis allow for modifications at various stages of a synthetic route, enabling the creation of a library of related compounds for biological evaluation. rsc.org

Rational Design Strategies for Enhanced Potency

The rational design of nitrofuran analogues, the class of compounds to which this compound belongs, is heavily guided by the understanding of their mechanism of action. nih.govplos.org A key feature of nitrofurans is their activation by bacterial nitroreductases, which reduce the 5-nitro group to generate reactive cytotoxic species. nih.govplos.orgasm.org Therefore, a primary strategy for enhancing potency involves designing analogues that are more efficiently recognized and activated by these bacterial enzymes.

One of the foremost rational design strategies is the use of in silico enzyme-drug docking simulations. nih.govplos.org These computational models allow researchers to predict how different analogues will bind to the active site of bacterial nitroreductases. By optimizing the fit and interaction with the enzyme's redox-active site, it is possible to design novel nitrofuran candidates with potentially superior activation and, consequently, enhanced antibacterial efficacy. nih.govplos.org

Another strategy involves structure-based virtual screening of large compound libraries. nih.govplos.org This approach can identify molecules that may act as adjuvants, for instance, by up-regulating the expression of the activating enzymes in bacteria or by enhancing the enzyme's activity through allosteric binding. nih.govplos.org Such adjuvants, when used in combination with nitrofuran antibiotics, could lead to improved antibacterial potency. nih.govplos.org

Furthermore, medicinal chemistry efforts have focused on modifying the scaffold of existing nitrofurans to broaden their spectrum of activity and increase their potency. nih.govplos.org This includes the synthesis of hybrid molecules where the nitrofuran moiety is combined with other pharmacophores known for their antimicrobial properties. For example, the conjugation of nitroaryl thiadiazide derivatives with quinolones has been shown to increase the antibacterial potency of the resulting nitrofuran complex. ijabbr.com

A summary of rational design strategies for enhancing the potency of nitrofuran analogues is presented in the table below.

| Design Strategy | Description | Potential Outcome |

| Enzyme-Drug Docking | Computational simulation of the binding of nitrofuran analogues to the active site of bacterial nitroreductases. | Design of analogues with improved binding affinity and more efficient enzymatic activation. nih.govplos.org |

| Structure-Based Virtual Screening | In silico screening of large chemical libraries to identify molecules that can enhance the activity of nitroreductases. | Discovery of adjuvant molecules that can be co-administered to boost the potency of nitrofuran antibiotics. nih.govplos.org |

| Hybrid Molecule Synthesis | Combining the nitrofuran scaffold with other known antibacterial pharmacophores. | Creation of novel compounds with broadened antibacterial spectrum and increased potency. ijabbr.com |

| Bioisosteric Replacement | Substitution of specific atoms or functional groups with others that have similar physicochemical properties. | Modulation of activity, improvement of metabolic stability, and reduction of toxicity. nih.govcambridgemedchemconsulting.comslideshare.netwikipedia.org |

Exploration of Novel Scaffolds with Nitrofuran Core

The development of novel antimicrobial agents often involves the exploration of new chemical scaffolds that can overcome existing resistance mechanisms and offer improved therapeutic properties. In the context of nitrofuran research, significant effort has been dedicated to designing and synthesizing novel scaffolds that retain the essential 5-nitrofuran core, which is crucial for their bioactivation. nih.govplos.orgijabbr.com

One approach is the modification of the side chain attached to the nitrofuran ring. For instance, research on nifuroxazide (B1678864), a close analogue of this compound, has shown that introducing different substituents on the acylhydrazone linker can significantly impact antimicrobial activity. scienceopen.com The synthesis of thiophene analogues of nifuroxazide, for example, has resulted in compounds with higher activity against certain parasites. scienceopen.com A study on nifuroxazide derivatives revealed that a pyridine (B92270) analogue exhibited higher inhibitory activity against Staphylococcus aureus than nifuroxazide itself, suggesting that the combination of a thiophene ring and a pyridine fragment can enhance antimicrobial efficacy. scienceopen.com

Another avenue of exploration is the creation of hybrid compounds. By linking the nitrofuran moiety to other heterocyclic systems known for their biological activities, researchers aim to develop agents with dual modes of action or improved target affinity. ijabbr.com For example, nitrofuran-isatin molecular hybrids have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov

The table below showcases examples of novel scaffolds incorporating the nitrofuran core and their reported activities.

| Scaffold Type | Example Compound/Modification | Reported Activity/Finding |

| Nifuroxazide Analogues | Pyridine analogue of nifuroxazide | Higher inhibition of S. aureus compared to nifuroxazide. scienceopen.com |

| Thiophene Analogues | Thiophene isosteres of nifuroxazide | Significantly more active against Leishmania donovani than furan derivatives. scienceopen.com |

| Nitrofuran-Isatin Hybrids | Molecular hybrids of 5-nitrofuran and isatin | Potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov |

| Nitrofuryl Derivatives | New 5-nitrofuryl derivatives | Potent agents against Trypanosoma cruzi. asm.org |

Analogue Research Methodologies in Medicinal Chemistry

The design and development of new drug analogues is a cornerstone of medicinal chemistry. slideshare.net It involves a cyclical process of designing, synthesizing, and testing new compounds based on a lead structure to optimize its pharmacological properties. wikipedia.org Several established methodologies are employed in the research of analogues, including those of this compound.

Bioisosteric Replacement is a fundamental strategy where an atom or a functional group in a lead compound is replaced by another with similar physical or chemical properties. slideshare.netwikipedia.orgnih.gov The goal is to enhance biological activity, improve selectivity, reduce toxicity, or alter the metabolic profile of the molecule. slideshare.netwikipedia.org For example, a chlorine atom might be replaced by a trifluoromethyl group or a cyano group. wikipedia.org In the context of nitrofuran analogues, bioisosteric replacement could involve substituting parts of the side chain to improve interaction with the target enzyme or to enhance cell permeability. nih.govcambridgemedchemconsulting.com

Computational Chemistry plays an increasingly vital role in modern drug discovery. researchgate.netnih.govuni-bonn.de

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models can then predict the activity of newly designed analogues before they are synthesized, thus prioritizing the most promising candidates. researchgate.netuni-bonn.de

Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. nih.govresearchgate.net As mentioned earlier, this is particularly relevant for nitrofuran analogues to study their interaction with bacterial nitroreductases. nih.govplos.orgnih.gov

In Silico ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to identify potential liabilities early in the drug discovery process. researchgate.net

The synthesis of a focused library of analogues allows for systematic exploration of the SAR. mdpi.comchemisgroup.usnih.gov By making systematic changes to different parts of the lead molecule and evaluating the biological activity of each new compound, researchers can identify the key structural features responsible for the desired pharmacological effect. chemisgroup.usnih.govmdpi.com This iterative process of design, synthesis, and testing is central to lead optimization. nih.gov

| Research Methodology | Description | Application in Analogue Research |

| Bioisosteric Replacement | Substitution of atoms or functional groups with others having similar properties. slideshare.netwikipedia.orgnih.gov | To improve potency, selectivity, and pharmacokinetic properties of lead compounds. slideshare.netwikipedia.org |

| QSAR | Development of mathematical models to predict biological activity from chemical structure. wikipedia.org | To prioritize the synthesis of the most promising analogues. researchgate.netuni-bonn.de |

| Molecular Docking | Computational prediction of the binding mode of a ligand to its target. nih.govresearchgate.net | To understand and optimize the interaction of analogues with their biological target. nih.govplos.org |

| Combinatorial Chemistry/Library Synthesis | Synthesis of a large number of related compounds in a systematic way. | To rapidly explore the SAR and identify key structural determinants of activity. mdpi.comchemisgroup.usnih.gov |

| In Silico ADMET Prediction | Computational prediction of pharmacokinetic and toxicity properties. researchgate.net | To identify and mitigate potential drug development issues at an early stage. researchgate.net |

Advanced Methodologies in Nifurmazole Research

Molecular Biology Techniques

Molecular biology provides a foundational toolkit for dissecting the interactions between Nifurmazole and its target organisms at a genetic and molecular level. mdpi.com These techniques allow researchers to understand how the compound affects fundamental cellular processes.

Genetic Manipulation (Knockout, Overexpression Studies)

Genetic manipulation is a powerful strategy to identify the molecular targets of drugs like this compound and to understand mechanisms of resistance. This typically involves altering the expression of specific genes within the target parasite or bacterium.

Knockout Studies: A primary approach in studying nitrofuran compounds is the targeted deletion or "knockout" of genes encoding nitroreductase (NTR) enzymes. pnas.orgnih.gov These enzymes are hypothesized to be responsible for activating prodrugs like this compound into their cytotoxic forms. oup.complos.org In studies on related nitroheterocyclic drugs such as nifurtimox (B1683997) and benznidazole (B1666585), the knockout of NTR genes in Trypanosoma species has been shown to confer resistance. pnas.orgnih.govbiorxiv.org Therefore, a key research strategy for this compound would involve creating knockout mutants of NTR genes in susceptible parasites, such as Trypanosoma cruzi. pnas.orgplos.org A resulting increase in the parasite's tolerance to this compound would provide strong evidence for the role of that specific NTR in the drug's activation pathway. nih.gov

Overexpression Studies: Conversely, overexpressing specific genes can confirm their role in drug sensitivity. For instance, increasing the expression of a particular NTR enzyme in a parasite or bacterium would be expected to enhance its susceptibility to this compound. oup.com If parasites overexpressing a specific NTR show increased sensitivity to this compound compared to wild-type strains, it would further validate that enzyme as a key activator of the compound. These studies, often utilizing transfection with appropriate expression vectors, are critical for confirming the targets identified through other means. oup.comresearchgate.net

A hypothetical experimental outline for genetic manipulation studies on this compound is presented in Table 1.

Table 1: Hypothetical Experimental Design for Genetic Manipulation Studies of this compound in Trypanosoma cruzi

| Experimental Group | Genetic Modification | Expected Outcome with this compound Treatment | Rationale |

| Wild-Type (WT) | None | Inhibition of growth | Baseline sensitivity |

| NTR Knockout (NTR-KO) | Deletion of a putative nitroreductase gene | Increased survival/growth | To test if the NTR is required for this compound activation |

| NTR Overexpression (NTR-OE) | Insertion of an extra copy of a putative nitroreductase gene | Decreased survival/growth | To confirm the role of the NTR in this compound activation |

Gene Expression Profiling (RNA-Seq, qPCR)

Gene expression profiling techniques are instrumental in understanding the global transcriptional response of a pathogen to a drug. asm.org These methods can reveal which cellular pathways are affected by this compound and can help in identifying mechanisms of action and resistance.

RNA-Seq (RNA-Sequencing): This powerful technique provides a comprehensive snapshot of the entire transcriptome of an organism under specific conditions. In the context of this compound research, RNA-Seq would be used to compare the gene expression profiles of parasites or bacteria before and after treatment with the compound. plos.orgbiorxiv.org For example, researchers might observe the upregulation of genes involved in oxidative stress response, DNA repair, and drug efflux pumps in response to this compound, shedding light on the cellular stress it induces and the mechanisms the pathogen employs to counteract it. plos.org In studies of other nitro-drugs, RNA-Seq has been used to identify complex, multigenic resistance mechanisms that go beyond the simple mutation of an activating enzyme. plos.orgbiorxiv.org

qPCR (Quantitative Polymerase Chain Reaction): While RNA-Seq provides a broad overview, qPCR is used to quantify the expression of specific genes of interest with high sensitivity and accuracy. researchgate.net Following an RNA-Seq experiment that identifies a set of differentially expressed genes, qPCR would be employed to validate these findings. researchgate.net For instance, if RNA-Seq data suggests that this compound treatment leads to an increased expression of genes encoding antioxidant enzymes like superoxide (B77818) dismutase or glutathione (B108866) S-transferase, qPCR would be used to confirm and precisely measure this change in expression. researchgate.net

A summary of genes that would be hypothetically analyzed by qPCR following this compound treatment is shown in Table 2.

Table 2: Hypothetical Target Genes for qPCR Validation in this compound-Treated Parasites

| Gene Category | Specific Gene (Example) | Hypothesized Change in Expression | Biological Relevance |

| Drug Activation | Nitroreductase (NTR) | Potentially altered | Enzyme responsible for activating this compound |

| Oxidative Stress | Superoxide Dismutase (SOD) | Upregulated | Detoxification of reactive oxygen species |

| DNA Repair | RAD51 | Upregulated | Repair of DNA damage caused by the drug |

| Drug Efflux | ABC Transporter | Upregulated | Pumping the drug out of the cell |

Protein Phosphorylation and Signaling Pathway Analysis

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle, and stress responses. plos.org The interaction of a drug with a pathogen can significantly alter its phosphorylation landscape (phosphoproteome).

Analyzing changes in protein phosphorylation in response to this compound can reveal which signaling pathways are perturbed by the drug. Advanced mass spectrometry-based proteomic techniques are central to this analysis. nih.gov Researchers can use methods like phosphoproteomics to identify and quantify thousands of phosphorylation sites in a single experiment, comparing the phosphoproteomes of treated versus untreated cells. plos.org For example, treatment of parasites with this compound might lead to changes in the phosphorylation status of proteins involved in key signaling pathways, such as MAP kinase pathways, which are often involved in stress responses. plos.org Identifying these changes can point to specific kinases or phosphatases that are either direct or indirect targets of the drug's action, offering new avenues for therapeutic intervention. nih.gov

High-Throughput Screening Approaches

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify those with a desired biological activity. nih.gov HTS is a cornerstone of modern drug discovery and is applicable to the study of this compound for both its known and potential therapeutic uses.

Screening for Antiparasitic Activity

HTS assays are essential for discovering new antiparasitic agents and for characterizing the activity of known compounds like this compound against a wide range of parasites. nih.govacs.org These assays are typically performed in microtiter plates, allowing for the simultaneous testing of thousands of compounds.

A common HTS approach for antiparasitic activity involves using parasites that have been genetically modified to express a reporter protein, such as luciferase or green fluorescent protein (GFP). mdpi.com The level of reporter signal is proportional to the number of viable parasites. A decrease in the signal in the presence of a compound indicates antiparasitic activity. For this compound, such an assay could be used to screen for its efficacy against a diverse panel of parasitic species or strains, potentially identifying new therapeutic applications. Furthermore, HTS can be used to screen for compounds that are synergistic with this compound, potentially leading to combination therapies with improved efficacy and reduced risk of resistance.

Screening for Antibacterial Activity

Similar to antiparasitic screening, HTS is widely used to identify and characterize antibacterial compounds. nih.govnih.gov The most common methods measure bacterial growth, often by monitoring the optical density of the bacterial culture in microtiter plates. nih.gov A reduction in optical density in the presence of a compound indicates antibacterial activity.

For this compound, HTS can be employed to determine its spectrum of activity against a broad range of bacterial species, including clinically relevant multidrug-resistant strains. nih.gov These screens can also be adapted to identify compounds that inhibit specific bacterial processes, such as biofilm formation, which is a major contributor to antibiotic resistance. nih.gov By using HTS, researchers can efficiently gather large datasets on the antibacterial properties of this compound and its analogs, facilitating the development of new antibacterial therapies. mdpi.com

A summary of HTS approaches for this compound is provided in Table 3.

Table 3: High-Throughput Screening Strategies for this compound

| Screening Target | Assay Principle | Readout | Objective |

| Antiparasitic Activity | Reporter gene expression (e.g., luciferase) in parasites | Luminescence | Identify new parasitic targets for this compound |

| Antibacterial Activity | Bacterial growth (optical density) | Absorbance | Determine the spectrum of antibacterial activity |

| Synergistic Activity | Checkerboard assay with this compound and other compounds | Growth inhibition | Identify compounds that enhance this compound's efficacy |

| Biofilm Inhibition | Crystal violet staining of biofilms | Absorbance | Assess this compound's ability to prevent or disrupt biofilms |

Quantitative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Studies

No specific studies applying quantitative PK/PD modeling to this compound in preclinical settings were found in the available literature.

Bioinformatic and Chemoinformatic Methodologies

There is no evidence of the application of bioinformatic or chemoinformatic methodologies specifically to this compound in published research. While these techniques are crucial in modern drug discovery, particularly for antiparasitic agents, their use on this compound has not been documented. csic.es

No studies were identified that have utilized multivariate statistical analyses such as Hierarchical Cluster Analysis (HCA) or Principal Component Analysis (PCA) in the context of this compound research.

There is no information available regarding the use of specific data management or Structure-Activity Relationship (SAR) analysis platforms for this compound. Research on SAR for antitrypanosomal agents has focused on other chemical series. nih.govresearchgate.net

Ex Vivo and In Situ Biological Effect Studies

No specific ex vivo or in situ studies detailing the biological effects of this compound could be located in the scientific literature. Research on the biological activity of antitrypanosomal compounds typically involves in vitro assays against parasite life stages and in vivo studies in animal models. mdpi.comjournalijtdh.com

Future Research Trajectories and Innovations in Nifurmazole Research

Exploring Broader Antimicrobial and Antiparasitic Applications

Nifurmazole, a 5-nitrofuran derivative, has been noted for its use in controlling Salmonella choleraesuis in swine. mdpi.com The broader 5-nitrofuran class of compounds, to which this compound belongs, exhibits a mechanism of action rooted in redox biotransformation. mdpi.com This fundamental process suggests a potential for wider antimicrobial and antiparasitic activity that warrants further investigation.

The exploration of nitro-compounds for broader applications is an active area of research. For instance, other nitroheterocyclic compounds like nifurtimox (B1683997) and benznidazole (B1666585) are used to treat Chagas disease, caused by the protozoan Trypanosoma cruzi. nih.govfrontiersin.org While effective, the need for better-tolerated and more consistently effective treatments remains. frontiersin.org This highlights the potential for other nitro-compounds like this compound to be investigated against a range of protozoan and helminth infections. nih.govebsco.com

The antimicrobial potential of various natural and synthetic compounds is a significant field of study, driven by the increasing challenge of antimicrobial resistance. nih.govfrontiersin.org Research into plant-derived secondary metabolites and antimicrobial peptides demonstrates the ongoing search for new agents to combat bacteria, fungi, and parasites. frontiersin.orgmdpi.com Within this context, a systematic evaluation of this compound against a diverse panel of pathogens, including those of clinical significance in human and veterinary medicine, could reveal a broader therapeutic utility.

Investigation of Novel Delivery Systems and Formulations for Enhanced Efficacy

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Novel drug delivery systems (NDDS) offer a promising avenue to enhance the therapeutic profile of existing drugs by improving solubility, bioavailability, and targeted delivery, while reducing toxicity. ijpras.comnih.govnih.gov For a compound like this compound, exploring such systems could be pivotal in expanding its applications.

Several types of NDDS are being explored for various drugs, including nanoparticles, liposomes, microspheres, and pharmacosomes. nih.govnih.gov These systems can be particularly beneficial for drugs with poor water solubility, a characteristic that can limit bioavailability. ijpras.comnih.gov By encapsulating the drug, these carriers can improve its solubility and protect it from degradation, thereby enhancing its therapeutic effect. ijpras.comnih.gov

The development of targeted drug delivery systems is a key area of research, aiming to deliver drugs specifically to the site of infection or disease. nih.govacmgloballab.com This can be achieved by modifying the surface of nanocarriers with ligands that bind to specific receptors on target cells. nih.gov Such an approach not only increases the drug's efficacy but also minimizes off-target effects and potential toxicity. ijpras.comacmgloballab.com For this compound, formulating it within a targeted delivery system could enhance its effectiveness against specific pathogens or in particular tissues.

The table below outlines some novel drug delivery systems that could be investigated for this compound.

| Delivery System | Potential Advantages for this compound |

| Nanoparticles | Improved solubility and bioavailability, potential for targeted delivery, controlled release. nih.gov |

| Liposomes | Encapsulation of both hydrophilic and lipophilic drugs, reduced toxicity, enhanced cellular uptake. ijpras.comnih.gov |

| Pharmacosomes | Covalent bonding of drug to a lipid carrier, leading to high drug loading and stability. ijpras.com |

| Microspheres | Sustained release of the drug over an extended period. nih.gov |

Strategies for Mitigating and Overcoming Antimicrobial Resistance

Antimicrobial resistance (AMR) is a global health crisis where microbes evolve to withstand the effects of drugs designed to kill them. wikipedia.orgcdc.gov This phenomenon is observed across bacteria, viruses, fungi, and parasites. wikipedia.org The primary drivers of AMR include the misuse and overuse of antimicrobials, which exert selective pressure on microbial populations, favoring the survival and proliferation of resistant strains. wikipedia.org Resistance mechanisms can be intrinsic to the microorganism or acquired through genetic mutations or horizontal gene transfer. aimspress.com

Bacteria have developed several key mechanisms to resist antibiotics, including:

Drug inactivation or modification: Enzymes produced by bacteria can chemically alter the antibiotic, rendering it ineffective. A classic example is the production of β-lactamases, which degrade penicillin and related antibiotics. wikipedia.orgmdpi.com

Alteration of the drug's target site: Mutations in the bacterial components that the antibiotic binds to can prevent the drug from interacting with its target. wikipedia.orgreactgroup.org

Reduced drug uptake: Changes in the bacterial cell membrane can limit the entry of the antibiotic into the cell. aimspress.comreactgroup.org

Active drug efflux: Bacteria can acquire pumps that actively transport the antibiotic out of the cell, preventing it from reaching a therapeutic concentration. aimspress.comreactgroup.org

Strategies to combat AMR are multifaceted and include the development of new antimicrobial agents and the use of antibiotic adjuvants. mdpi.com Adjuvants are compounds that, when used in combination with an antibiotic, can restore its efficacy against resistant bacteria. mdpi.com For example, β-lactamase inhibitors can be co-administered with β-lactam antibiotics to overcome resistance mediated by these enzymes. mdpi.com

Another promising approach is the development of efflux pump inhibitors (EPIs). mdpi.com By blocking the pumps that expel antibiotics from the bacterial cell, EPIs can increase the intracellular concentration of the drug, thereby enhancing its activity. mdpi.com Investigating the potential of this compound to be used in combination with such adjuvants, or to act as an adjuvant itself, could be a valuable research direction.

Development of this compound-based Hybrid Compounds

A promising strategy in medicinal chemistry to combat drug resistance and enhance therapeutic efficacy is the development of hybrid compounds. researchgate.net This approach involves covalently linking two or more pharmacophores (the active parts of drug molecules) to create a single molecule with potentially synergistic or additive effects. researchgate.net The rationale is that the hybrid molecule may target multiple pathways in a pathogen, reducing the likelihood of resistance development. researchgate.net

The synthesis of hybrid molecules incorporating heterocyclic scaffolds, such as those found in this compound (a nitrofuran), has been shown to result in enhanced antimicrobial activity. researchgate.net For example, hybrids of benzimidazole (B57391) and pyrazole (B372694) have demonstrated potent antibacterial properties. mdpi.com Similarly, the combination of pyrazine (B50134) and 1,2,4-triazole (B32235) scaffolds has yielded compounds with significant activity against Mycobacterium tuberculosis and other bacteria and fungi. rsc.org

The antimicrobial activity of hybrid compounds can be influenced by the presence of various chemical groups on the constituent rings. nih.gov For instance, the addition of halogens (-F, -Cl, -Br), nitro groups (-NO2), or other heterocyclic rings (like pyridine (B92270) or thiazole) has been shown to increase the antimicrobial potency of benzimidazole-triazole hybrids. nih.gov

Given that this compound possesses a nitrofuran core, a known pharmacophore, creating hybrids by linking it to other antimicrobial scaffolds could lead to novel compounds with improved properties. The table below presents some potential hybrid compound concepts based on existing research.

| This compound Hybrid Concept | Rationale | Potential Activity |

| This compound-Triazole Hybrid | Triazoles are known for their broad-spectrum antimicrobial and antifungal activities. nih.gov | Enhanced antifungal and antibacterial efficacy. |

| This compound-Benzimidazole Hybrid | Benzimidazoles exhibit a wide range of biological activities, including antimicrobial and antiviral properties. mdpi.com | Broad-spectrum antimicrobial and potential antiviral activity. |

| This compound-Quinolone Hybrid | Quinolones are a class of synthetic broad-spectrum antibacterial agents. uj.edu.pl | Potent antibacterial activity, potentially against resistant strains. |

Application of Systems Biology Approaches to Understand Comprehensive Biological Impact

Systems biology offers a holistic approach to understanding complex biological systems by integrating large-scale datasets from various "omics" fields (genomics, transcriptomics, proteomics, metabolomics) with computational modeling and experimental validation. nih.govnumberanalytics.com This interdisciplinary field moves beyond the study of individual components to elucidate the intricate network of interactions that govern biological processes. numberanalytics.com

For a compound like this compound, systems biology can provide a comprehensive understanding of its biological impact, from its mechanism of action to its effects on the host. By analyzing changes in molecular pathways in response to the drug, researchers can identify not only the primary targets but also off-target effects and potential mechanisms of resistance. nih.gov

Key applications of systems biology in drug research include:

Target Identification and Validation: By studying the global changes in a pathogen's transcriptome or proteome upon exposure to this compound, novel drug targets can be identified. mdpi.com

Mechanism of Action Elucidation: Integrating multiple omics datasets can reveal the complex network of pathways affected by the drug, providing a deeper understanding of how it exerts its antimicrobial effect. nih.gov

Biomarker Discovery: Systems approaches can help identify molecular signatures that predict a pathogen's susceptibility or resistance to this compound. nih.gov

Understanding Host-Pathogen Interactions: Analyzing the host's immune response to a pathogen in the presence of this compound can shed light on how the drug modulates the host's defense mechanisms. nih.gov

Protein-protein interaction (PPI) networks are a powerful tool in systems biology for integrating and analyzing multi-omics data. nih.gov By mapping the interactions between proteins, these networks can reveal the flow of information and the functional modules that are perturbed by a drug. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development, offering the potential to make the process faster, more cost-effective, and more efficient. mdpi.commednexus.org These technologies leverage computational algorithms to analyze vast and complex datasets, identify patterns, and make predictions that can guide the discovery of new medicines. mdpi.comnih.gov

The application of AI and ML spans the entire drug discovery pipeline:

Target Identification: AI algorithms can analyze biological data to identify novel proteins or genes that can be targeted by new drugs. harvard.edu

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. mednexus.orgnptel.ac.in

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the biological activity and properties of chemical compounds, helping to prioritize candidates for synthesis and testing. nih.govnih.gov

Drug Repurposing: AI can identify new uses for existing drugs by analyzing their molecular structures and biological effects. nptel.ac.in

The integration of AI and ML into drug discovery is still evolving, but it holds immense promise for accelerating the development of new and improved therapies. mdpi.comnih.gov As these technologies continue to advance, they will likely play an increasingly important role in future research on compounds like this compound.

Q & A

Q. What are the key pharmacological parameters to prioritize when designing in vitro studies for Nifurmazole?

Q. How should researchers address variability in this compound’s cytotoxicity across different cell models?

Methodological guidance:

- Conduct dose-ranging pilot studies in 3–4 cell lines (e.g., primary vs. immortalized cells) to identify model-specific sensitivities.

- Normalize cytotoxicity data to cell viability baselines (e.g., ATP-based assays) and account for metabolic activity differences .

- Use ANOVA with post-hoc tests to statistically compare inter-model variability .

Advanced Research Questions

Q. What strategies are recommended for reconciling contradictory pharmacokinetic data for this compound in preclinical studies?

Methodological guidance:

- Perform systematic meta-analysis of existing data to identify confounding variables (e.g., dosing schedules, animal strains).

- Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure comparisons:

Q. How can researchers optimize experimental designs to investigate this compound’s mechanism of action amid conflicting in vivo efficacy data?

Methodological guidance:

- Employ multi-omics integration (e.g., transcriptomics + proteomics) to identify conserved pathways across studies.

- Design blinded, randomized trials in animal models to minimize bias, with strict inclusion/exclusion criteria (e.g., weight, age) .

- Example contradiction resolution framework:

| Contradiction Type | Resolution Strategy | Evidence Source |

|---|---|---|

| Efficacy in murine models | Compare pathogen load vs. immune markers | |

| Off-target effects | CRISPR-Cas9 knockout validation |

Data Integrity & Reporting

Q. What are the best practices for reporting this compound’s spectral data (e.g., NMR, HPLC) to ensure reproducibility?

Methodological guidance:

- Provide raw spectral files (e.g., .jdx for NMR) alongside processed data in supplementary materials.

- Include instrument-specific parameters (e.g., column type for HPLC, magnetic field strength for NMR) .

- Annotate peaks with δ-values (ppm) and coupling constants (for NMR) or retention times and UV spectra (for HPLC) .

Q. How should researchers handle discrepancies between in silico predictions and empirical data for this compound’s binding affinity?

Methodological guidance:

- Re-run simulations with multiple docking software (e.g., AutoDock, Schrödinger) to assess algorithm-dependent variability.

- Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding thermodynamics .

- Disclose all force field parameters and scoring functions in methods sections .

Ethical & Compliance Considerations

Q. What protocols are essential for ensuring ethical compliance in this compound trials involving animal models?

Methodological guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products